molecular formula C14H17NO3 B231236 3-Benzyl-6-isopropyl-2,5-morpholinedione

3-Benzyl-6-isopropyl-2,5-morpholinedione

Cat. No. B231236
M. Wt: 247.29 g/mol
InChI Key: SWVJEFZSAVLLJK-NWDGAFQWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Benzyl-6-isopropyl-2,5-morpholinedione, also known as GSK-J4, is a small molecule inhibitor of the histone demethylase JMJD3. This compound has gained significant attention in recent years due to its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.

Scientific Research Applications

3-Benzyl-6-isopropyl-2,5-morpholinedione has been extensively studied for its potential therapeutic applications in various diseases. In cancer, 3-Benzyl-6-isopropyl-2,5-morpholinedione has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. 3-Benzyl-6-isopropyl-2,5-morpholinedione has also been shown to reduce inflammation in various animal models of inflammatory diseases, such as rheumatoid arthritis and asthma. Additionally, 3-Benzyl-6-isopropyl-2,5-morpholinedione has been shown to have neuroprotective effects in animal models of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease.

Mechanism Of Action

3-Benzyl-6-isopropyl-2,5-morpholinedione inhibits the histone demethylase JMJD3 by binding to its active site and preventing it from removing methyl groups from histone H3 lysine 27 (H3K27). This results in the accumulation of H3K27me3, which leads to the repression of target genes that are involved in various cellular processes, such as cell cycle regulation, apoptosis, and inflammation.

Biochemical And Physiological Effects

3-Benzyl-6-isopropyl-2,5-morpholinedione has been shown to have various biochemical and physiological effects in different cell types and animal models. In cancer cells, 3-Benzyl-6-isopropyl-2,5-morpholinedione induces cell cycle arrest and apoptosis by upregulating the expression of p21 and Bax, respectively. Inflammatory cells, such as macrophages and T cells, are also affected by 3-Benzyl-6-isopropyl-2,5-morpholinedione, which leads to the reduction of pro-inflammatory cytokines, such as TNF-α and IL-6. In animal models of neurodegenerative disorders, 3-Benzyl-6-isopropyl-2,5-morpholinedione has been shown to reduce neuronal loss and improve cognitive function.

Advantages And Limitations For Lab Experiments

One of the main advantages of 3-Benzyl-6-isopropyl-2,5-morpholinedione is its specificity towards JMJD3, which makes it a valuable tool for studying the role of this histone demethylase in various biological processes. However, 3-Benzyl-6-isopropyl-2,5-morpholinedione has some limitations for lab experiments, such as its relatively low potency and selectivity compared to other JMJD3 inhibitors. Additionally, the synthesis of 3-Benzyl-6-isopropyl-2,5-morpholinedione is a multi-step process, which may limit its availability and reproducibility.

Future Directions

There are several future directions for 3-Benzyl-6-isopropyl-2,5-morpholinedione research, including the development of more potent and selective JMJD3 inhibitors, the identification of new target genes and pathways regulated by JMJD3, and the evaluation of 3-Benzyl-6-isopropyl-2,5-morpholinedione in clinical trials for various diseases. Additionally, the combination of 3-Benzyl-6-isopropyl-2,5-morpholinedione with other drugs or therapies may enhance its therapeutic efficacy and reduce its potential side effects.
Conclusion
In conclusion, 3-Benzyl-6-isopropyl-2,5-morpholinedione is a small molecule inhibitor of the histone demethylase JMJD3, which has potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. 3-Benzyl-6-isopropyl-2,5-morpholinedione inhibits JMJD3 by binding to its active site and preventing it from removing methyl groups from histone H3 lysine 27 (H3K27), which leads to the repression of target genes involved in various cellular processes. 3-Benzyl-6-isopropyl-2,5-morpholinedione has various biochemical and physiological effects in different cell types and animal models, and its future directions include the development of more potent and selective JMJD3 inhibitors and the evaluation of 3-Benzyl-6-isopropyl-2,5-morpholinedione in clinical trials.

Synthesis Methods

The synthesis of 3-Benzyl-6-isopropyl-2,5-morpholinedione involves a multi-step process, starting from commercially available starting materials. The first step involves the protection of the morpholine nitrogen with a benzyl group, followed by the introduction of an isopropyl group at the 6-position of the morpholine ring. The final step involves the removal of the benzyl group to obtain the desired product. The overall yield of this process is around 30%.

properties

Product Name

3-Benzyl-6-isopropyl-2,5-morpholinedione

Molecular Formula

C14H17NO3

Molecular Weight

247.29 g/mol

IUPAC Name

(3S,6R)-3-benzyl-6-propan-2-ylmorpholine-2,5-dione

InChI

InChI=1S/C14H17NO3/c1-9(2)12-13(16)15-11(14(17)18-12)8-10-6-4-3-5-7-10/h3-7,9,11-12H,8H2,1-2H3,(H,15,16)/t11-,12+/m0/s1

InChI Key

SWVJEFZSAVLLJK-NWDGAFQWSA-N

Isomeric SMILES

CC(C)[C@@H]1C(=O)N[C@H](C(=O)O1)CC2=CC=CC=C2

SMILES

CC(C)C1C(=O)NC(C(=O)O1)CC2=CC=CC=C2

Canonical SMILES

CC(C)C1C(=O)NC(C(=O)O1)CC2=CC=CC=C2

Origin of Product

United States

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